4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione
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Overview
Description
4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[55]undecane-1,5-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. The reaction conditions often require a catalyst such as l-proline and are conducted under controlled temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Materials Science: Its stable spirocyclic structure makes it a candidate for developing new materials with unique properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione
- 3-Aryl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Uniqueness
4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to its specific spirocyclic structure and the presence of both dimethyl and propan-2-yl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
4,4-dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)11-14(3,4)12(16)15(13(17)18-11)8-6-5-7-9-15/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLICJGWQHITOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(=O)C2(CCCCC2)C(=O)O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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